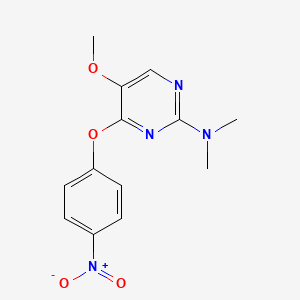
N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide
Overview
Description
N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide, also known as DBIBS, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. DBIBS is a sulfonamide derivative that has been synthesized through a multistep process, and its unique chemical structure has led to its investigation in several fields of research.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of topoisomerase II activity, which is essential for DNA replication and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Its ability to intercalate with DNA may also contribute to its antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent. This compound has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. Its fluorescence properties make it useful for imaging and tracking cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide in lab experiments is its versatility, as it can be used in a variety of applications, including as a fluorescent probe or DNA intercalator. Its low toxicity in normal cells also makes it a promising candidate for further development as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
Future research on N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide could focus on elucidating its mechanism of action, which would provide a better understanding of its potential as a therapeutic agent. Additionally, further studies could explore its use in gene therapy and as a fluorescent probe for imaging and tracking cells in vivo. The development of new synthesis methods to increase yield and purity could also facilitate its use in various scientific research applications.
Scientific Research Applications
N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide has been investigated for its potential use in several scientific research applications, including as an anticancer agent, a fluorescent probe, and a DNA intercalator. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, both in vitro and in vivo. Additionally, this compound has been used as a fluorescent probe to detect the presence of certain biomolecules, such as DNA and RNA. Its ability to intercalate with DNA has also been explored, making it a potential candidate for use in gene therapy.
properties
IUPAC Name |
N-(1-benzylbenzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2S/c21-15-10-11-16(22)19(12-15)28(26,27)24-20-23-17-8-4-5-9-18(17)25(20)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZICJMZONHRNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-pyridinylmethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B3134925.png)


![Methyl 3-{[(4-nitrobenzyl)oxy]imino}-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B3134944.png)
![1-[(4-Methylphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3134948.png)




![N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B3134985.png)
![5-[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3135008.png)

![Methyl 2-[1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazol-5-yl]sulfanylacetate](/img/structure/B3135020.png)
